Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate
Description
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a quinoline-derived ester featuring a trifluoromethyl group at the 2-position and a methyl ester at the 3-position of the quinoline core. Its molecular formula is C₁₄H₁₂F₃NO₂, with a molecular weight of 283.25 g/mol . The compound is likely synthesized via esterification of its parent carboxylic acid, 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid (CAS 1378259-99-4), which has a molecular weight of 269.22 g/mol .
Properties
Molecular Formula |
C14H12F3NO2 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetate |
InChI |
InChI=1S/C14H12F3NO2/c1-8-9-5-3-4-6-11(9)18-13(14(15,16)17)10(8)7-12(19)20-2/h3-6H,7H2,1-2H3 |
InChI Key |
IVCDVCIBUZLGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate has shown potential as an antimicrobial agent. Preliminary studies indicate that it may interact with enzymes involved in metabolic pathways, which could lead to its use in treating infections caused by bacteria and fungi. For example, compounds with trifluoromethyl substitutions have demonstrated enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
-
Anticancer Properties
- Research indicates that quinoline derivatives, including this compound, possess anticancer properties. Studies have shown that similar compounds exhibit significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .
- Potential as a Therapeutic Agent
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that allow for the efficient production of this compound while minimizing side reactions. The ability to modify the quinoline core through various substitutions can lead to the development of derivatives with distinct properties and enhanced biological activities.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-(4-chloromethylquinolin-3-yl)acetate | Chlorine substitution instead of trifluoromethyl | Potentially different biological activity due to chlorine's properties |
| Methyl 2-(4-bromomethylquinolin-3-yl)acetate | Bromine substitution | Varying reactivity and biological interaction patterns |
| Methyl 2-(4-nitrophenyl)acetate | Nitro group instead of quinoline | Different electronic properties affecting reactivity |
The trifluoromethyl group enhances the compound's stability and lipophilicity, making it a valuable candidate for further research in medicinal chemistry .
Case Studies
- Antimicrobial Screening
- Anticancer Research
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial activity .
Comparison with Similar Compounds
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structure: Contains a furan ring fused to the quinoline core, a methoxyphenyl substituent, and a carboxylic acid group.
- Molecular Formula: C₂₀H₁₅NO₄; MW: 334.34 g/mol .
- Key Differences: Functional Groups: Carboxylic acid vs. methyl ester in the target compound. Substituents: Methoxyphenyl (electron-donating) vs. trifluoromethyl (electron-withdrawing). Synthesis: Synthesized via a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid, yielding 68% . Spectroscopy:
- IR : C=O stretch at 1715 cm⁻¹ (carboxylic acid) vs. ~1730 cm⁻¹ (ester in target compound) .
- ¹H-NMR : Acetic acid CH₂ protons at δ 3.96 , compared to ester CH₃ protons (~δ 3.7–3.8).
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
Methyl 2-(3-fluoro-4-Methylphenyl)acetate
- Structure : Simple phenyl acetate with fluoro and methyl substituents.
- Molecular Formula : C₁₀H₁₁FO₂; MW : 182.19 g/mol .
- Applications: Primarily a pharmaceutical intermediate due to simplicity .
Structural and Functional Analysis
Electronic Effects
Spectral Comparisons
Biological Activity
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and material science. The incorporation of the trifluoromethyl group enhances its pharmacological properties, making it a subject of extensive research.
- Molecular Formula : C14H12F3NO2
- Molecular Weight : 283.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)O
The compound's structure features a quinoline ring system with a methyl and trifluoromethyl substituent, contributing to its unique biological activity.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. They have been studied for their potential as enzyme inhibitors against various pathogens.
- Mechanism of Action :
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. It may act through multiple mechanisms, including:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
Studies suggest that compounds with similar structures can disrupt cancer cell signaling pathways, leading to reduced tumor growth .
1. Antimicrobial Efficacy
A study demonstrated the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing potent antibacterial activity comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
2. Anticancer Studies
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated increased annexin V binding, confirming apoptotic cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 20 |
Applications in Drug Development
This compound serves as a critical intermediate in synthesizing pharmaceuticals targeting specific diseases due to its unique chemical structure. Its application extends to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
